molecular formula C7H10BNO3 B1320137 (5-(Methoxymethyl)pyridin-3-yl)boronic acid CAS No. 200204-95-1

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Cat. No. B1320137
M. Wt: 166.97 g/mol
InChI Key: LCICXPYHZCXDJY-UHFFFAOYSA-N
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Description

The compound "(5-(Methoxymethyl)pyridin-3-yl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. Boronic acids are also recognized for their ability to form reversible covalent complexes with diols, which is useful in the recognition and sensing of carbohydrates and other polyols.

Synthesis Analysis

The synthesis of pyridinylboronic acids can be approached through various methods. For instance, halopyridinylboronic acids and esters can be synthesized via regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines, as described in the synthesis of novel halopyridinylboronic acids and esters . This method provides a single regioisomeric product and allows for further functionalization through Pd-catalyzed coupling reactions. Similarly, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid involves the use of n-butyl lithium reagent under specific reaction conditions, achieving high purity and yield .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by various spectroscopic methods, including IR, NMR, and MS, and confirmed by X-ray diffraction. For example, the structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was confirmed using these techniques, and its crystallography and conformation were analyzed . Additionally, computational methods such as DFT can be used to analyze the structure and predict physical and chemical properties, as demonstrated in the same study .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, particularly in cross-coupling reactions. The pyridinium boronic acid salts have been shown to form hydrogen-bonded supermolecules, which can be linked into various dimensional networks, demonstrating the potential for crystal engineering . Furthermore, boronic acids have been screened for their ability to bind to diols, with 3-methoxycarbonyl-5-nitrophenyl boronic acid showing high affinity for diol recognition at neutral pH, suggesting its utility in carbohydrate recognition .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of functional groups such as methoxymethyl and trifluoromethyl can affect the acidity, reactivity, and overall stability of the compound. The molecular electrostatic potential and frontier molecular orbitals are important factors that can be studied to understand the reactivity and interactions of boronic acids with other molecules . These properties are crucial for their application in organic synthesis and sensing technologies.

Scientific Research Applications

  • Medical Research

    • (5-(Methoxymethyl)pyridin-3-yl)boronic acid has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
    • It can be used as a starting material in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors . This could be particularly useful in the treatment of conditions like Cushing’s syndrome .
  • Chemical Research

    • This compound can be used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
    • It can also be used in the synthesis of anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent M2L4 type capsules .
  • Biomedical Applications

    • This compound could be used in the development of protein-based layer-by-layer films for biomedical applications . The layer-by-layer (LbL) coating method is based on the alternating deposition of macromolecules . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms . These protein-based LbL films could be used to control bacterial and mammalian cell fate .

Safety And Hazards

“(5-(Methoxymethyl)pyridin-3-yl)boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The use of boron-containing compounds in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in various biological applications, it is suggested that studies with boronic acids, including “(5-(Methoxymethyl)pyridin-3-yl)boronic acid”, should be extended in medicinal chemistry to obtain new promising drugs shortly .

properties

IUPAC Name

[5-(methoxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICXPYHZCXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598953
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

CAS RN

200204-95-1
Record name [5-(Methoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyl lithium in hexane (6 ml of a 1.6M solution) in diethyl ether (40 ml) at -100° C. under nitrogen was added dropwise 3-bromo-5-methoxymethylpyridine (1.2 g, 6 mmol) (WO 95/28400) in diethyl ether (20 ml). After stirring for 45 minutes at -100° C., trimethyl borate (1.1 ml, 9.8 mmol) was added and the reaction mixture stirred at -100° C. for an extra 75 minutes. Water was added followed by 4N aqueous sodium hydroxide when the temperature reached 10° C. The aqueous layer was decanted, acidified to pH 5 with 2N aqueous hydrochloric acid and extracted 5 times with dichloromethane. The combined organics were dried (sodium sulphate) and evaporated to give the title compound as an oil (100 mg, 10%). MS, m/z 168 for (M+H)+. Rf 0.05 in ammonia/methanol/dichloromethane (1/10/90) on silica plate.
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